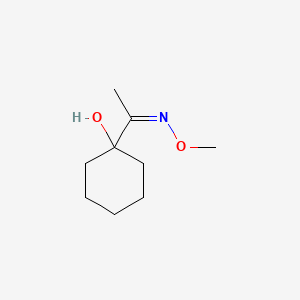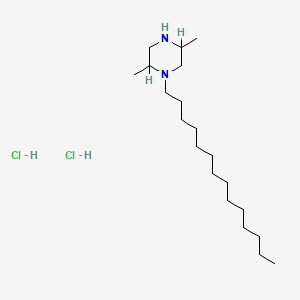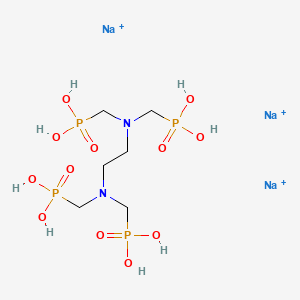
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphate dihydrogène de 1,3,3-triméthyl-2-((méthyl(p-tolyl)hydrazono)méthyl)-3H-indolium est un composé organique complexe ayant des applications significatives dans divers domaines de la science et de l'industrie. Ce composé est reconnu pour sa structure chimique unique, qui comprend un noyau d'indolium et un groupe hydrazono, ce qui en fait un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du phosphate dihydrogène de 1,3,3-triméthyl-2-((méthyl(p-tolyl)hydrazono)méthyl)-3H-indolium implique généralement un processus en plusieurs étapesLes réactifs couramment utilisés dans ces réactions comprennent l'iodure de méthyle, la p-toluidine et divers catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation sont courantes dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate dihydrogène de 1,3,3-triméthyl-2-((méthyl(p-tolyl)hydrazono)méthyl)-3H-indolium subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.
Substitution : Ce composé peut subir des réactions de substitution nucléophile, souvent facilitées par des catalyseurs ou en conditions acides/basiques.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Catalyseurs, conditions acides/basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications De Recherche Scientifique
Le phosphate dihydrogène de 1,3,3-triméthyl-2-((méthyl(p-tolyl)hydrazono)méthyl)-3H-indolium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du phosphate dihydrogène de 1,3,3-triméthyl-2-((méthyl(p-tolyl)hydrazono)méthyl)-3H-indolium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazono joue un rôle crucial dans sa réactivité, lui permettant de former des complexes stables avec diverses biomolécules. Cette interaction peut conduire à la modulation des voies biologiques, ce qui en fait un candidat potentiel pour des applications thérapeutiques .
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydrazono group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Composés similaires
Triphénylméthane : Connu pour son utilisation dans les colorants synthétiques et les indicateurs de pH.
1,3,3-triméthylindoline : Partage un noyau d'indolium similaire mais ne possède pas le groupe hydrazono.
Unicité
Le phosphate dihydrogène de 1,3,3-triméthyl-2-((méthyl(p-tolyl)hydrazono)méthyl)-3H-indolium est unique en raison de sa combinaison d'un noyau d'indolium et d'un groupe hydrazono. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications .
Propriétés
Numéro CAS |
83949-68-2 |
|---|---|
Formule moléculaire |
C20H26N3O4P |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
dihydrogen phosphate;N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C20H24N3.H3O4P/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
HTWQLVRJCFBCPY-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


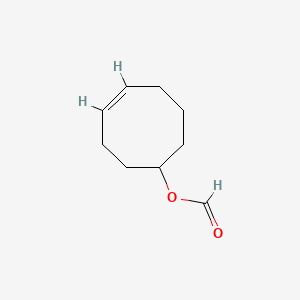
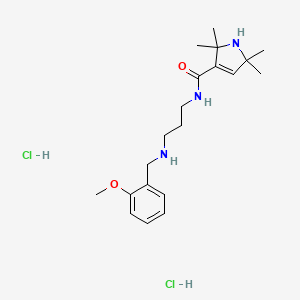

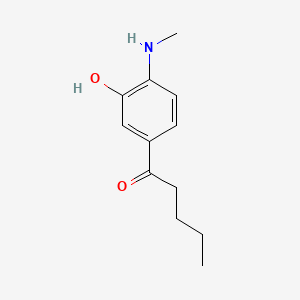
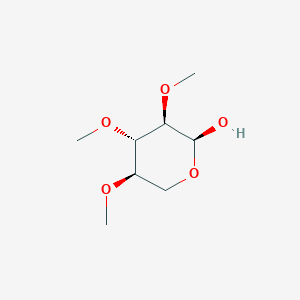


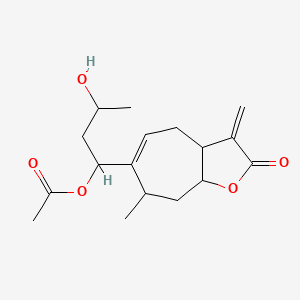
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)

